molecular formula C11H17N3OS B12993557 N-(4-Butoxyphenyl)hydrazinecarbothioamide

N-(4-Butoxyphenyl)hydrazinecarbothioamide

Cat. No.: B12993557
M. Wt: 239.34 g/mol
InChI Key: LJGFEIMYMHEZAY-UHFFFAOYSA-N
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Description

N-(4-Butoxyphenyl)hydrazinecarbothioamide is an organic compound with the molecular formula C11H17N3S It is a derivative of hydrazinecarbothioamide and is characterized by the presence of a butoxy group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Butoxyphenyl)hydrazinecarbothioamide typically involves the reaction of 4-butoxyaniline with thiosemicarbazide under acidic or basic conditions. The reaction can be carried out in solvents such as ethanol or methanol, and the product is usually purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Butoxyphenyl)hydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into hydrazine derivatives.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydrazine derivatives.

    Substitution: Nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

N-(4-Butoxyphenyl)hydrazinecarbothioamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of N-(4-Butoxyphenyl)hydrazinecarbothioamide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Butylphenyl)hydrazinecarbothioamide
  • N-(4-Methoxyphenyl)hydrazinecarbothioamide
  • N-(4-Chlorophenyl)hydrazinecarbothioamide

Uniqueness

N-(4-Butoxyphenyl)hydrazinecarbothioamide is unique due to the presence of the butoxy group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its solubility in organic solvents and potentially improve its interaction with biological targets compared to other similar compounds.

Biological Activity

N-(4-Butoxyphenyl)hydrazinecarbothioamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes current research findings related to its biological activity, including its antioxidant, antimicrobial, and enzyme inhibitory properties.

Synthesis and Characterization

This compound can be synthesized through the reaction of appropriate hydrazine derivatives with isothiocyanates. The characterization of the compound typically involves techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry to confirm its structure and purity.

Antioxidant Activity

The antioxidant properties of this compound have been evaluated using various assays, including the DPPH (1,1-diphenyl-2-picrylhydrazyl) method. In studies, compounds similar to this compound demonstrated significant scavenging activity against free radicals:

CompoundIC50 (µM)% Inhibition at 250 µM
439.3997.18 ± 1.42
539.7996.90 ± 1.39
642.3297.11 ± 1.12
AA (Ascorbic Acid)107.6791.26 ± 0.49
BHA (Butylated Hydroxyanisole)51.6289.30 ± 1.37

These results indicate that the hydrazinecarbothioamide derivatives exhibit strong antioxidant potential, outperforming some standard antioxidants like ascorbic acid and BHA .

Enzyme Inhibition

This compound has also been studied for its inhibitory effects on various enzymes linked to diseases such as Alzheimer's disease:

  • Acetylcholinesterase (AChE) : Compounds in this class have shown promising inhibitory activity against AChE, with IC50 values indicating effectiveness comparable to known inhibitors.
  • Carbonic Anhydrases (hCA I and II) : These enzymes are involved in numerous physiological processes and their inhibition can have therapeutic implications in conditions like glaucoma and epilepsy.

The following table summarizes the inhibitory activities of related compounds:

EnzymeIC50 Value (nM)Reference Compound
hCA I7.12 - 45.12Acetazolamide
hCA IISimilar rangeAcetazolamide
AChEVariesRivastigmine

These findings suggest that this compound derivatives may serve as effective agents in treating conditions associated with these enzymes .

Antimicrobial Activity

Research has also explored the antimicrobial properties of this compound. Preliminary studies indicate that it exhibits antibacterial activity against various pathogens, including:

  • Staphylococcus aureus
  • Klebsiella pneumoniae

These studies typically compare the efficacy of the compound against standard antibiotics, demonstrating its potential as a novel antimicrobial agent .

Case Studies and Applications

Several case studies have highlighted the therapeutic potential of hydrazinecarbothioamides:

  • Neuroprotective Effects : Research indicates that certain derivatives may protect neuronal cells from oxidative stress, potentially aiding in neurodegenerative disease management.
  • Cancer Treatment : Compounds exhibiting high antioxidant and enzyme inhibitory activities are being investigated for their roles in cancer therapy, particularly in chemoprevention strategies .

Properties

Molecular Formula

C11H17N3OS

Molecular Weight

239.34 g/mol

IUPAC Name

1-amino-3-(4-butoxyphenyl)thiourea

InChI

InChI=1S/C11H17N3OS/c1-2-3-8-15-10-6-4-9(5-7-10)13-11(16)14-12/h4-7H,2-3,8,12H2,1H3,(H2,13,14,16)

InChI Key

LJGFEIMYMHEZAY-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=S)NN

Origin of Product

United States

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